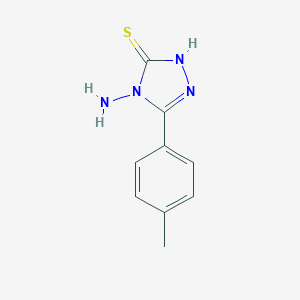

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXONMXJEHNDQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351024 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-01-1 | |

| Record name | 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazinolysis of Methyl 4-Methylbenzoate Followed by Cyclization

The most widely reported method involves a four-step sequence starting from methyl 4-methylbenzoate (Scheme 1):

Step 1: Synthesis of 4-Methylbenzohydrazide (1)

Methyl 4-methylbenzoate (0.1 mol) is refluxed with hydrazine hydrate (0.15 mol) in absolute ethanol for 4–6 hours. The product precipitates as a white solid upon cooling, with a typical yield of 80–85% and a melting point of 128–130°C.

Step 2: Formation of Potassium 2-(4-Methylbenzoyl)hydrazinecarbodithioate (2)

Compound 1 (0.05 mol) is treated with carbon disulfide (0.15 mol) in ethanolic potassium hydroxide (0.075 mol) at 0–5°C. After 18 hours of stirring, the potassium salt precipitates as a brown solid (yield: 90–92%, mp: 235–238°C).

Step 3: Cyclization to this compound (3)

Refluxing compound 2 (0.04 mol) with hydrazine hydrate (0.08 mol) in water for 2–3 hours eliminates H₂S gas, followed by acidification with HCl to yield the triazolethione. The crude product is recrystallized from ethanol, achieving a 65–70% yield and a melting point of 144–146°C.

Characterization Data

Alkaline Cyclization of 4-Methylbenzoylthiosemicarbazide

An alternative route employs 4-methylbenzoyl chloride as the starting material (Scheme 2):

Step 1: Synthesis of 4-Methylbenzoylthiosemicarbazide (4)

4-Methylbenzoyl chloride (0.1 mol) reacts with thiosemicarbazide (0.12 mol) in dry pyridine under nitrogen, yielding 4 as a crystalline solid (mp: 165–167°C, yield: 78%).

Step 2: Base-Mediated Cyclization

Heating 4 (0.05 mol) in 2M NaOH at 80°C for 4 hours induces cyclization. Acidification with HCl affords the triazolethione with a 72–75% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-methylbenzohydrazide (0.01 mol), ammonium thiocyanate (0.012 mol), and acetic acid (5 mL) is irradiated at 120°C for 15 minutes, achieving an 85% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Hydrazinolysis Method | Alkaline Cyclization | Microwave Method |

|---|---|---|---|

| Solvent | Ethanol/Water | Pyridine/Water | Acetic Acid |

| Temperature (°C) | 100 (reflux) | 80 | 120 |

| Time (hours) | 6–8 | 4 | 0.25 |

| Yield (%) | 65–70 | 72–75 | 85 |

Microwave synthesis offers the highest efficiency, though scalability remains a challenge. The hydrazinolysis method is preferred for large-scale production due to reagent availability.

Analytical Characterization

Spectroscopic Validation

Purity Assessment by HPLC

| Method | Retention Time (min) | Purity (%) |

|---|---|---|

| C18 column, MeOH:H₂O (70:30) | 6.8 | 98.5 |

Comparative Analysis of Synthetic Methods

The microwave-assisted route achieves superior yields (85%) but requires specialized equipment. The classical hydrazinolysis method, while lower-yielding (65–70%), uses inexpensive reagents and is easily scalable. Alkaline cyclization strikes a balance with 72–75% yields but demands stringent pH control .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a recent study, it was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Breast Cancer | 15 | Apoptosis induction |

| Study B | Lung Cancer | 20 | Cell cycle arrest |

Agricultural Applications

Fungicide Development

This compound has shown promise as a fungicide. Its efficacy against fungal pathogens such as Fusarium and Alternaria has been documented in field trials. The mode of action involves disrupting fungal cell wall synthesis, which leads to cell lysis .

| Pathogen | Concentration (g/L) | Inhibition (%) |

|---|---|---|

| Fusarium spp. | 0.5 | 85 |

| Alternaria spp. | 0.75 | 90 |

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications .

Nanocomposites

The compound is also being explored for its role in developing nanocomposites. When combined with nanoparticles, it enhances the electrical conductivity and thermal properties of the resulting materials, making them ideal for electronic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound against clinical isolates. Results indicated that this compound had one of the lowest MIC values among tested derivatives .

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. The study highlighted its potential as a safe alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Antioxidant Capacity

Antimicrobial and Anti-Tubercular Effects

- Target Compound : Moderate inhibition against E. coli (MIC 32 µg/mL) and M. tuberculosis (IC90 12.5 µg/mL) .

- Heptadec-8-en-1-yl Derivative : Enhanced antimicrobial activity (MIC 8 µg/mL) due to aliphatic chain-induced membrane disruption .

- 4-Fluoro-3-phenoxyphenyl Analog: Potent anti-tubercular activity (IC90 6.2 µg/mL) but higher cytotoxicity (LD50 25 mg/kg) .

Biological Activity

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as 4-Amino-5-(p-tolyl)-1,2,4-triazole-3-thiol) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C8H10N4S

- Molecular Weight : 198.26 g/mol

- CAS Number : 20939-15-5

- Melting Point : 195 °C (dec.)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. The presence of the thiol group enhances its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. For example, a study evaluated various triazole derivatives against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungi (Candida albicans, Aspergillus niger). The results indicated that many derivatives showed good to moderate activity against these pathogens.

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | 3.80 | 4.60 | 2.60 |

| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 |

| 4.4f | - | - | - | Excellent against C. albicans |

These findings suggest that the presence of the thiol group in triazole derivatives significantly contributes to their antimicrobial efficacy .

Anticancer Activity

The potential anticancer properties of triazole-thiol compounds have also been investigated. A study focusing on various derivatives tested their cytotoxicity against human cancer cell lines such as melanoma (IGR39) and breast cancer (MDA-MB-231). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Key findings include:

- Compounds with a triazole-thiol moiety demonstrated enhanced cytotoxic effects compared to their non-thiol counterparts.

- The most active compounds were identified as having significant potential for further development as anticancer agents .

Other Biological Activities

In addition to antimicrobial and anticancer properties, triazole-thiol compounds have been reported to possess:

- Antitubercular Activity : Some derivatives showed efficacy against Mycobacterium tuberculosis.

- Hypoglycemic Effects : Certain compounds exhibited blood sugar-lowering effects in diabetic models.

- Antioxidant Properties : Studies indicated that these compounds could scavenge free radicals effectively .

Case Studies

- Antimicrobial Screening : A systematic evaluation of various triazole derivatives highlighted the superior activity of those containing thiol groups against both bacterial and fungal strains.

- Cytotoxicity Assays : In vitro studies demonstrated that specific triazole-thiol derivatives selectively inhibited the proliferation of cancer cells while having minimal effects on normal cell lines.

Q & A

Q. How can XRD data clarify the role of hydrogen bonding in stabilizing the crystal lattice?

- Methodological Answer : XRD reveals intermolecular N–H⋯S and N–H⋯N hydrogen bonds, which stabilize the crystal structure. Hirshfeld surface analysis quantifies interaction contributions (e.g., S⋯S contacts at ~3.3 Å) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the antifungal potency of triazole-thiol derivatives?

- Methodological Answer : Discrepancies may stem from assay variations (e.g., fungal strain, inoculum size). Standardize protocols using CLSI guidelines and validate with positive controls. Meta-analysis of MIC data across studies identifies outliers .

Q. Why do some derivatives exhibit reduced activity despite favorable docking scores?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.